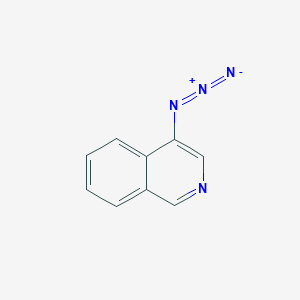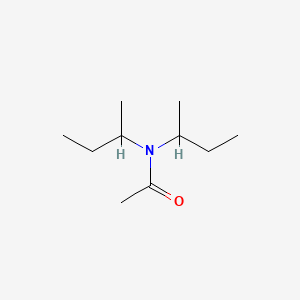
Acetamide, N,N-bis(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N-bis(1-methylpropyl)-: is an organic compound with the molecular formula C8H17NO . It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by two 1-methylpropyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-bis(1-methylpropyl)- typically involves the reaction of acetamide with 1-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N-bis(1-methylpropyl)- can be achieved through a continuous flow process where acetamide and 1-methylpropylamine are reacted in a reactor. The reaction mixture is then purified using distillation or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N,N-bis(1-methylpropyl)- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the 1-methylpropyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of N,N-bis(1-methylpropyl)acetamide oxides.
Reduction: Formation of N,N-bis(1-methylpropyl)amines.
Substitution: Formation of substituted acetamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N,N-bis(1-methylpropyl)- is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In biological research, this compound can be used as a model compound to study the behavior of amides and their interactions with biological molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical products.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N-bis(1-methylpropyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the generation of different products.
Comparación Con Compuestos Similares
- Acetamide, N-(1-methylpropyl)-
- Acetamide, N,N-bis(1-methylethyl)-
- Acetamide, N-sec-butyl-
Uniqueness: Acetamide, N,N-bis(1-methylpropyl)- is unique due to the presence of two 1-methylpropyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties to the compound, differentiating it from other similar acetamide derivatives.
Propiedades
Número CAS |
57233-37-1 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
N,N-di(butan-2-yl)acetamide |
InChI |
InChI=1S/C10H21NO/c1-6-8(3)11(10(5)12)9(4)7-2/h8-9H,6-7H2,1-5H3 |
Clave InChI |
MCDKWCMKCJAFSZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C(C)CC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


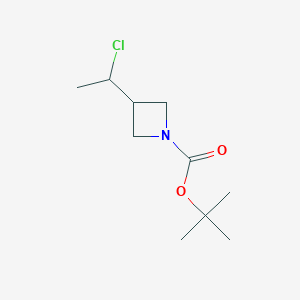
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)

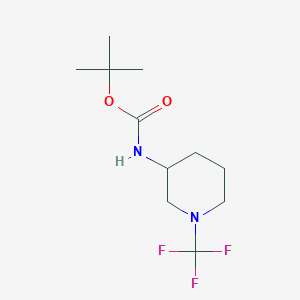
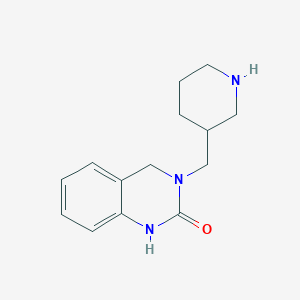
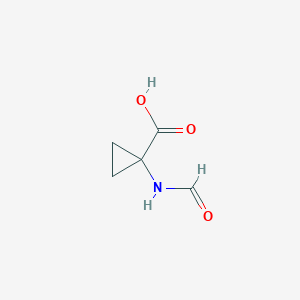
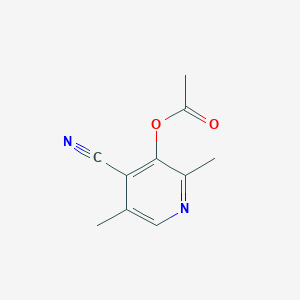
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)

![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
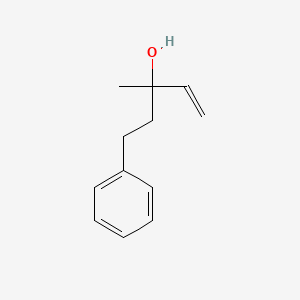
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
